6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines to produce a series of corresponding N-R-amides . Another method involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde consists of a quinoline backbone with two methoxy groups at positions 6 and 7, a carbonyl group at position 2, and a carbaldehyde group at position 3 .Chemical Reactions Analysis
While specific chemical reactions involving 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are not detailed in the retrieved sources, related compounds have been studied. For example, bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond .Scientific Research Applications
I have conducted a search for the scientific research applications of “6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde,” but it appears that the available information is limited and does not cover a wide range of unique applications across multiple fields. The search results mainly discuss the biological activity and potential pharmaceutical applications of similar compounds, such as their analgesic properties and antihypoxic activity .
Future Directions
The future research directions for 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their potential biological activities. For instance, the antihypoxic actions of related compounds suggest potential applications in medical conditions associated with oxygen deficit .
Mechanism of Action
Target of Action
Related compounds have been shown to exhibitantihypoxic effects . Antihypoxants are medicines that improve the assimilation of circulating oxygen and increase resistance to oxygen deficit .
Mode of Action
It’s suggested that related compounds may interact with cellular targets to enhance oxygen utilization and resistance to hypoxic conditions .
Biochemical Pathways
Given its potential antihypoxic activity, it may influence pathways related to oxygen transport and utilization .
Pharmacokinetics
Related compounds have been synthesized as hydrochlorides for good water solubility , which could potentially enhance bioavailability.
Result of Action
Related compounds have been shown to exhibit high antihypoxic effects , suggesting that this compound may also enhance cellular resistance to hypoxia.
properties
IUPAC Name |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIOQXCYAQEVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549879 |
Source
|
Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101382-56-3 |
Source
|
Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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